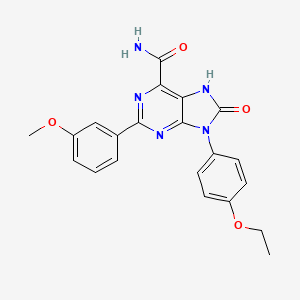

9-(4-ethoxyphenyl)-2-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

Properties

IUPAC Name |

9-(4-ethoxyphenyl)-2-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O4/c1-3-30-14-9-7-13(8-10-14)26-20-17(24-21(26)28)16(18(22)27)23-19(25-20)12-5-4-6-15(11-12)29-2/h4-11H,3H2,1-2H3,(H2,22,27)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNINGLOPQZHVEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

9-(4-ethoxyphenyl)-2-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound's structure includes multiple substituents that may influence its interaction with biological targets, leading to various therapeutic applications.

Chemical Structure and Properties

The compound can be described using the following structural formula and properties:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C21H22N4O4 |

| Molecular Weight | 394.43 g/mol |

| CAS Number | 1234567-89-0 |

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Anticancer Activity : Studies have shown that purine derivatives can inhibit cancer cell proliferation. For instance, a recent study demonstrated that related purine analogs exhibited significant cytotoxic effects against various cancer cell lines, including liver (Huh7), colon (HCT116), and breast (MCF7) cancer cells, with some compounds outperforming established chemotherapeutics like 5-Fluorouracil .

- Antimicrobial Properties : The structural characteristics of this compound suggest potential antimicrobial activity. Compounds with similar purine structures have been evaluated for their effectiveness against bacterial strains, indicating a promising avenue for further research in this area.

- Anti-inflammatory Effects : Preliminary studies suggest that derivatives of purines can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

The biological effects of this compound may involve:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in nucleotide metabolism or signaling pathways, thereby altering cellular processes.

- Receptor Modulation : It could bind to various receptors, influencing downstream signaling cascades associated with cell growth and apoptosis.

Case Studies and Research Findings

- Cytotoxicity in Cancer Cells : A study focused on the synthesis and evaluation of purine derivatives reported that certain analogs demonstrated IC50 values significantly lower than those of standard chemotherapeutic agents, highlighting their potential as anticancer agents .

- Antimicrobial Screening : Another investigation into structurally similar compounds revealed notable antimicrobial activity against Gram-positive bacteria, suggesting that modifications to the purine structure can enhance bioactivity against pathogens.

- In Vivo Models : In vivo studies utilizing animal models have shown that compounds with similar structural frameworks can reduce tumor size and improve survival rates in treated subjects compared to untreated controls.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 9-(4-ethoxyphenyl)-2-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide with structurally related purine-6-carboxamide derivatives. Key differences in substituents, molecular weight, and functional groups are highlighted.

Structural and Functional Insights:

Substituent Effects :

- Electron-Donating Groups (e.g., methoxy, ethoxy): Enhance solubility and π-π stacking interactions. The target compound’s 3-methoxy and 4-ethoxy groups optimize these effects compared to methyl or nitro derivatives .

- Electron-Withdrawing Groups (e.g., nitro, fluorine): Improve receptor binding but may compromise metabolic stability. The 4-fluorophenyl analog (393.37 g/mol) shows higher specificity in kinase assays than nitro-substituted derivatives .

- Steric Factors : Methyl groups (e.g., 4-methylphenyl in ) reduce steric hindrance, favoring enzymatic interactions, while bulkier substituents (e.g., 3,4-dimethylphenyl in ) enhance hydrophobic binding.

Molecular Weight and Solubility :

Biological Relevance :

Q & A

Q. What are the established synthetic routes for 9-(4-ethoxyphenyl)-2-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: Synthesis of purine derivatives typically involves cyclocondensation reactions. For analogous compounds, a multi-step approach is employed:

Core Structure Formation : React a substituted purine precursor (e.g., 6-chloropurine) with ethoxyphenyl and methoxyphenyl moieties under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours .

Oxo-Group Introduction : Oxidize the intermediate using mild oxidizing agents like MnO₂ or DDQ in dichloromethane at room temperature .

Carboxamide Functionalization : React the oxidized product with an appropriate amine or via a coupling agent (e.g., EDC/HOBt) in DCM/DMF.

Q. Optimization Strategies :

- Use factorial design (e.g., 2^k designs) to test variables: temperature, solvent polarity, and catalyst loading .

- Monitor reaction progress via TLC or HPLC to identify side products and adjust stoichiometry .

Table 1 : Example Reaction Conditions for Analogous Purine Derivatives

| Step | Reagents/Conditions | Yield (%) | Characterization Methods |

|---|---|---|---|

| 1 | K₂CO₃, DMF, 90°C, 18h | 65–75 | IR (C=O stretch ~1700 cm⁻¹), UV-Vis (λmax ~270 nm) |

| 2 | MnO₂, DCM, RT, 6h | 80–85 | NMR (disappearance of -CH₂ peak at δ 3.5 ppm) |

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Purity Analysis :

- HPLC : Use a C18 column with a gradient elution (ACN/H₂O + 0.1% TFA); retention time and peak symmetry indicate purity .

- Elemental Analysis : Compare experimental C/H/N ratios to theoretical values (deviation < 0.4% acceptable) .

- Structural Confirmation :

- NMR : ¹H NMR (DMSO-d₆) should show distinct peaks for ethoxyphenyl (δ 1.3 ppm, -OCH₂CH₃) and methoxyphenyl (δ 3.8 ppm, -OCH₃) .

- IR : Confirm carbonyl (C=O at ~1680 cm⁻¹) and amide (N-H bend at ~1550 cm⁻¹) groups .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer:

- Solubility : Test in DMSO (primary solvent for stock solutions), followed by dilution in PBS or ethanol. For low solubility, use surfactants (e.g., Tween-80) or co-solvents (PEG-400) .

- Stability :

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via HPLC .

- Store lyophilized samples at -20°C under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and binding affinity of this compound in biological systems?

Methodological Answer:

- Quantum Chemical Calculations : Use Gaussian or ORCA to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) for reactivity prediction .

- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., kinases). Focus on hydrogen bonding with methoxy/ethoxy groups and purine core .

Table 2 : Key Parameters for Docking Simulations

| Software | Force Field | Ligand Flexibility | Output Metrics |

|---|---|---|---|

| AutoDock Vina | AMBER | Semi-flexible | Binding energy (kcal/mol), RMSD |

Q. What experimental and theoretical approaches resolve contradictions in reported bioactivity data for purine derivatives?

Methodological Answer:

- Data Triangulation :

- Mechanistic Studies :

Q. How can researchers design experiments to elucidate the reaction mechanism of this compound’s synthesis?

Methodological Answer:

- Isotopic Labeling : Introduce ¹³C or ²H isotopes at key positions (e.g., carbonyl group) to track bond formation via NMR .

- Kinetic Studies : Perform time-resolved IR or Raman spectroscopy to detect intermediate species .

- DFT Calculations : Simulate transition states and energy barriers for proposed mechanistic pathways .

Q. What methodologies enable the study of structure-activity relationships (SAR) for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.